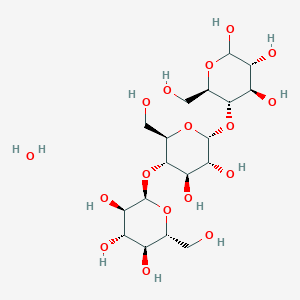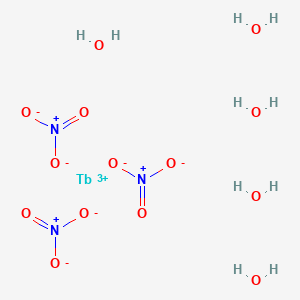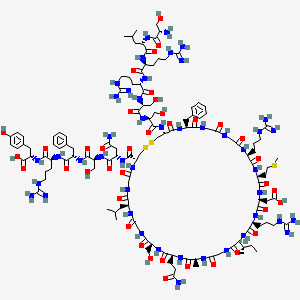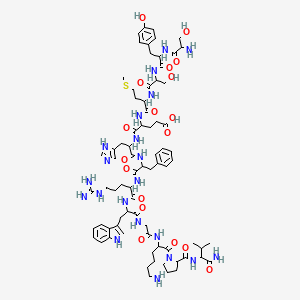
Maltotriosehydrat
Übersicht
Beschreibung
Maltotriose hydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the digestive enzyme alpha-amylase, which hydrolyzes amylose in starch . Maltotriose is the shortest chain oligosaccharide that can be classified as maltodextrin .
Wissenschaftliche Forschungsanwendungen
Maltotriose hydrate has several applications in scientific research:
Wirkmechanismus
Target of Action
Maltotriose hydrate primarily targets the digestive enzyme alpha-amylase, a common enzyme in human saliva . This enzyme acts on amylose in starch, leading to the production of maltotriose .
Mode of Action
Maltotriose hydrate interacts with its target, alpha-amylase, through a process of hydrolysis . This interaction results in the breakdown of the α-1,4 glycosidic bonds in maltotriose, leading to the release of glucose units .
Biochemical Pathways
The action of maltotriose hydrate affects the starch metabolism pathway . The hydrolysis of maltotriose by alpha-amylase leads to the production of glucose, which can then enter glycolysis, a key metabolic pathway for the production of energy .
Result of Action
The molecular effect of maltotriose hydrate’s action is the breakdown of the α-1,4 glycosidic bonds, resulting in the release of glucose units . On a cellular level, this provides a source of energy for cells once the glucose is further metabolized.
Action Environment
The action, efficacy, and stability of maltotriose hydrate can be influenced by various environmental factors. For instance, the presence of alpha-amylase, which is required for the hydrolysis of maltotriose, can affect the rate at which maltotriose is broken down . Additionally, factors such as pH and temperature could potentially impact the stability and activity of maltotriose hydrate.
Biochemische Analyse
Biochemical Properties
Maltotriose hydrate is involved in several biochemical reactions, primarily as a substrate for enzymes such as alpha-glucosidases and maltases. These enzymes hydrolyze maltotriose hydrate into glucose molecules, which can then be utilized in metabolic pathways. In yeast, maltotriose hydrate is actively transported into the cell by the AGT1 permease and hydrolyzed by intracellular invertase . This hydrolysis is crucial for the efficient fermentation of maltotriose hydrate, especially in industrial processes like brewing and ethanol production .
Cellular Effects
Maltotriose hydrate influences various cellular processes, particularly in yeast cells. It is actively transported into the cell and hydrolyzed to glucose, which is then used in glycolysis and other metabolic pathways. This process impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of maltotriose hydrate can induce the expression of genes encoding maltose and maltotriose transporters, enhancing the cell’s ability to utilize these sugars .
Molecular Mechanism
At the molecular level, maltotriose hydrate exerts its effects through binding interactions with specific enzymes and transporters. The AGT1 permease facilitates the active transport of maltotriose hydrate into the cell, where it is hydrolyzed by intracellular invertase . This hydrolysis releases glucose molecules, which are then funneled into various metabolic pathways. The regulation of gene expression related to maltotriose hydrate metabolism is also influenced by the availability of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of maltotriose hydrate can change over time due to its stability and degradation. Maltotriose hydrate is relatively stable under standard laboratory conditions, but its hydrolysis by enzymes like alpha-glucosidases can lead to the production of glucose over time . Long-term studies have shown that the presence of maltotriose hydrate can sustain cellular metabolism and fermentation processes, making it a valuable substrate in industrial applications .
Dosage Effects in Animal Models
The effects of maltotriose hydrate in animal models vary with different dosages. At low doses, maltotriose hydrate is efficiently metabolized and utilized in energy production. At high doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. Studies have shown that excessive intake of maltotriose hydrate can lead to metabolic imbalances and disruptions in normal cellular processes .
Metabolic Pathways
Maltotriose hydrate is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It is hydrolyzed by alpha-glucosidases into glucose, which is then phosphorylated and enters glycolysis. The glucose derived from maltotriose hydrate can also be used in the synthesis of glycogen and other polysaccharides . The interaction of maltotriose hydrate with enzymes like alpha-amylase and maltase is crucial for its metabolism and utilization in these pathways .
Transport and Distribution
Within cells, maltotriose hydrate is transported by specific permeases such as AGT1. This transporter facilitates the active uptake of maltotriose hydrate into the cytoplasm, where it is hydrolyzed by intracellular enzymes . The distribution of maltotriose hydrate within tissues depends on the expression of these transporters and the availability of the compound in the extracellular environment .
Subcellular Localization
Maltotriose hydrate is primarily localized in the cytoplasm, where it undergoes hydrolysis by intracellular enzymes. The presence of maltotriose hydrate in specific cellular compartments can influence its activity and function. For example, the targeting of maltotriose hydrate to the cytoplasm by transporters like AGT1 ensures its efficient utilization in metabolic pathways . Post-translational modifications and targeting signals may also play a role in directing maltotriose hydrate to specific subcellular locations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a time of 6 hours, pH of 5.0, temperature of 45°C, amount of pullulanase at 10 ASPU/g, and a concentration of pullulan at 3% (w/v) .
Industrial Production Methods: In industrial settings, maltotriose is often produced through the enzymatic hydrolysis of starch using alpha-amylase. This process involves the random hydrolysis of α-1,4 glycosidic bonds in amylose, resulting in the formation of maltotriose and maltose .
Analyse Chemischer Reaktionen
Types of Reactions: Maltotriose undergoes hydrolysis reactions, where it is broken down into glucose molecules by enzymes such as sucrase-isomaltase and maltase-glucoamylase .
Common Reagents and Conditions: The hydrolysis of maltotriose typically involves enzymes like alpha-amylase, sucrase-isomaltase, and maltase-glucoamylase under physiological conditions (pH around 7.0 and body temperature) .
Major Products Formed: The primary product of maltotriose hydrolysis is glucose .
Vergleich Mit ähnlichen Verbindungen
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.
Comparison: Maltotriose is unique in that it is the shortest chain oligosaccharide classified as maltodextrin . Unlike maltose, which consists of only two glucose units, maltotriose has three, making it more complex and providing different functional properties. Maltotetraose, on the other hand, has four glucose units, making it longer and potentially more challenging to hydrolyze compared to maltotriose .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-HNNWOXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584977 | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-63-3, 207511-08-8 | |
| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline](/img/structure/B1591411.png)







